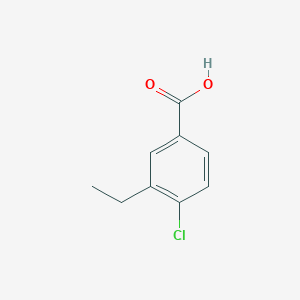

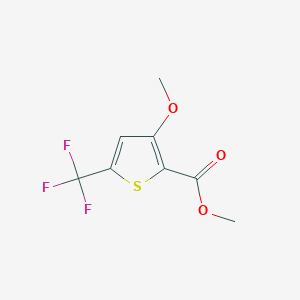

![molecular formula C11H16N2O B3012387 2-[甲基(吡啶-2-基)氨基]环戊醇 CAS No. 2199302-29-7](/img/structure/B3012387.png)

2-[甲基(吡啶-2-基)氨基]环戊醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of functionalized 2-aminohydropyridines and 2-pyridinones has been achieved through domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, with triethylamine as a base catalyst. This method has shown that the use of malononitrile and cyanoacetamide leads to the exclusive formation of 2-aminohydropyridines, whereas ethyl cyanoacetate tends to yield 2-pyridinones as the main products .

Molecular Structure Analysis

In a related study, the molecular structure of 1-(pyridin-2-yl amino)methyl napthalene-2-ol was elucidated using a variety of spectroscopic techniques, including FT-IR, UV-Visible, 1H and 13C NMR, HR-MS, FT-Raman, and TG/DSC analysis. Density Functional Theory (DFT) calculations were performed to corroborate the experimental findings, revealing a planar nitrogen atom at position-32, which is less basic due to lone pair delocalization. The vibrational analysis data indicated the presence of intermolecular hydrogen bonding interactions, and the TG/DSC curve identified a drying temperature range between 100 and 150°C for the compound .

Chemical Reactions Analysis

The reactivity of quaternized pyridin-3-ylidene malonitrile and cyanoacetate ester derivatives with 1,3-dicarbonyl compounds was found to be highly regioselective, leading to the formation of substituted 2-amino-4-(1-methylpyridinium-3-yl)-4H-pyran iodides. The crystal structure of one such product, 2-amino-3,5-dicarboethoxy-6-methyl-4-(1-methylpyridinium-3-yl)-4H-pyran iodide, was determined through x-ray structural analysis, providing insight into the regioselectivity of these cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are closely tied to their molecular structures. For instance, the planarity of the nitrogen atom in 1-(pyridin-2-yl amino)methyl napthalene-2-ol affects its basicity and potential for intermolecular hydrogen bonding, which in turn influences its solubility and thermal properties. The drying temperature range identified by TG/DSC analysis is critical for the practical handling and storage of the compound . Additionally, the crystal packing of the 1′-Methyl-4′-(4-methylphenyl)dispiro[indane-2,3′-pyrrolidine-2′,3′′-indoline]-1,2′′-dione molecule, which features N—H⋯N and C—H⋯O interactions forming supramolecular chains, and C—H⋯π interactions creating layers in the crystal, is indicative of its stability and potential intermolecular interactions .

科学研究应用

生物燃料生产

2-甲基丙醇-1,一种与 2-[甲基(吡啶-2-基)氨基]环戊醇相关的化合物,已被确定为一种潜在的生物燃料。Bastian 等人 (2011) 的一项研究证明了它在大肠杆菌中通过改良的氨基酸途径在厌氧条件下生产,达到 100% 的理论产率。这一进步克服了生物燃料商业化的一个关键障碍,展示了该化合物在可持续能源生产中的潜力 (Bastian 等人,2011)。

有机合成和药物化学

- Charris-Molina 等人 (2017) 报道了吡唑并[3,4-b]吡啶的合成,其中可能涉及 2-[甲基(吡啶-2-基)氨基]环戊醇。该过程表明了该化合物在创建药物化学中有用结构方面的效用 (Charris-Molina 等人,2017)。

- Singh 等人 (2013) 证明了相关化合物 (2S)-2-[(苯亚磺酰基)甲基]吡咯烷在环己酮和环戊酮与硝基烯烃的迈克尔加成中的用途。这展示了类似结构在合成复杂有机化合物中的作用 (Singh 等人,2013)。

超分子化学

Kano 等人 (2012) 探索了环糊精二聚体用于结合双氧的用途,采用了与 2-[甲基(吡啶-2-基)氨基]环戊醇结构相似的全 O-甲基化 β-环糊精二聚体。这项研究表明了在模拟天然氧载体和理解超分子相互作用方面具有潜在的应用 (Kano 等人,2012)。

抗菌研究

Abu-Youssef 等人 (2010) 对与 2-[甲基(吡啶-2-基)氨基]环戊醇类似的吡啶基配体的银(I)配合物进行了一项研究,揭示了对各种细菌和酵母的抗菌活性。这表明在开发新型抗菌剂方面具有潜在的应用 (Abu-Youssef 等人,2010)。

美拉德反应中的类黑色素生成

Tressl 等人 (1998) 研究了类黑色素美拉德聚合物的形成,其结构与 2-[甲基(吡啶-2-基)氨基]环戊醇相关。这项研究提供了对食品加工和风味形成化学的见解 (Tressl 等人,1998)。

药物应用

- Chen 等人 (2009) 报道了螺[吡咯烷-3,3'-恶唑吲哚]的有机催化合成,证明了与 2-[甲基(吡啶-2-基)氨基]环戊醇类似的化合物在创建生物活性分子中的应用 (Chen 等人,2009)。

- Gangjee 等人 (2010) 研究了基于环戊并[d]嘧啶骨架的分子,类似于 2-[甲基(吡啶-2-基)氨基]环戊醇,它们抑制细胞微管和克服耐药性的能力。这突出了在癌症治疗中的潜在应用 (Gangjee 等人,2010)。

配位化学和材料科学

- Kaya 等人 (2009) 使用与 2-[甲基(吡啶-2-基)氨基]环戊醇结构相关的配体合成了低聚物和单体/低聚物-金属配合物,并检查了它们的抗菌性能。这项研究与材料科学领域相关,用于开发抗菌表面 (Kaya 等人,2009)。

- Le 等人 (2019) 利用与 2-[甲基(吡啶-2-基)氨基]环戊醇结构相似的 1-氨基吡啶鎓盐作为 C-H 键官能化的定向基团。这在复杂有机分子的合成中具有重要意义 (Le 等人,2019)。

先进合成技术

- Halcrow (2005) 综述了 2,6-二(吡唑-1-基)吡啶及其相关配体的合成和复杂化学,表明了吡啶基化合物在配位化学中的多功能性 (Halcrow,2005)。

- Rajamani 等人 (2019) 对 1-(吡啶-2-基氨基)甲基萘-2-醇进行了全面研究,该化合物在结构上与 2-[甲基(吡啶-2-基)氨基]环戊醇相关,突出了其在分子对接和抗菌应用中的潜力 (Rajamani 等人,2019)。

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

属性

IUPAC Name |

2-[methyl(pyridin-2-yl)amino]cyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-13(9-5-4-6-10(9)14)11-7-2-3-8-12-11/h2-3,7-10,14H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDNBRSOMBUIJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCC1O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyanilino)acrylate](/img/structure/B3012304.png)

![8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B3012307.png)

![Benzo[d][1,3]dioxol-5-yl(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B3012310.png)

![N-(1-cyanocyclopentyl)-2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B3012311.png)

![N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3012319.png)

![4-{[(2-thienylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012321.png)

![5-(2-(4-ethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3012325.png)